4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Overview
Description
4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C12H10N2O . Its molecular weight is approximately 198.22 g/mol. The IUPAC name for this compound is 4-methyl-2-phenyl-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The SMILES notation for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde isCC1=NC(=NC=C1C=O)C1=CC=CC=C1
. This notation provides a way to represent the structure of the molecule in a text format. Relevant Papers Unfortunately, the search results do not provide specific papers related to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. For a comprehensive review, it’s recommended to conduct a literature search in scientific databases using the compound’s name or CAS number (342405-36-1) .
Scientific Research Applications
Synthesis of Expanded Porphyrins
- Application : The synthesis of expanded porphyrins, a class of macrocyclic compounds, has been explored using derivatives of phenylpyrimidine carbaldehydes. For instance, the condensation of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde with pyrrole leads to the creation of expanded porphyrins, which have potential applications in materials science and catalysis (Maes, Vanderhaeghen, & Dehaen, 2005).
Recyclization Reactions
- Application : In the realm of organic chemistry, pyrimidine carbaldehydes are involved in recyclization reactions. For example, the reaction of 4-amino-2-benzyl-1-methyl-5-ethoxycarbonylpyrimidinium iodide with specific reagents leads to various pyrimidine derivatives, which are key intermediates in the synthesis of numerous organic compounds (Vardanyan, Danagulyan, Mkrtchyan, & Hruby, 2011).
Hydrogen-Bonded Frameworks
- Application : These compounds are also instrumental in the formation of hydrogen-bonded frameworks and sheets, essential for understanding molecular interactions and designing new materials. For instance, 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde forms a three-dimensional framework through a combination of hydrogen bonds (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Synthesis of Heterocyclic Compounds
- Application : These chemicals are used in synthesizing various heterocyclic compounds like pyrido[2,3-d]pyrimidines, which have importance in pharmaceutical research and material science. For example, condensation of specific pyrimidine carbaldehydes with carbonitriles and ketones yields pyrido[2,3-d]pyrimidines and related compounds (Perandones & Soto, 1998).
Interaction Studies
- Application : Interaction studies of 4,6-dichloropyrimidine-5-carbaldehyde with various esters under different conditions have been conducted to understand reaction mechanisms and synthesize new derivatives. This research has implications in developing potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
properties
IUPAC Name |
4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWVHHCAGDAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380143 | |
Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpyrimidine-5-carbaldehyde | |
CAS RN |
342405-36-1 | |
Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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